1-Benzyl-3-(pyrrolidin-2-yl)piperidine 1-Benzyl-3-(pyrrolidin-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC2025094
InChI: InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18-11-5-8-15(13-18)16-9-4-10-17-16/h1-3,6-7,15-17H,4-5,8-13H2
SMILES:
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol

1-Benzyl-3-(pyrrolidin-2-yl)piperidine

CAS No.:

Cat. No.: VC2025094

Molecular Formula: C16H24N2

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(pyrrolidin-2-yl)piperidine -

Specification

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
IUPAC Name 1-benzyl-3-pyrrolidin-2-ylpiperidine
Standard InChI InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18-11-5-8-15(13-18)16-9-4-10-17-16/h1-3,6-7,15-17H,4-5,8-13H2
Standard InChI Key NTEQKPPDYLNFBT-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2CCCN(C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Properties

1-Benzyl-3-(pyrrolidin-2-yl)piperidine consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) with a benzyl group attached to the nitrogen at position 1 and a pyrrolidin-2-yl substituent at position 3. This unique structural arrangement creates a molecule with multiple stereogenic centers, potentially leading to various conformational isomers with distinct biological activities.

Physical Properties

The compound exists as a crystalline solid with the following key properties:

PropertyValue
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, dichloromethane)
Melting PointNot definitively established in literature
Boiling PointEstimated ~380-390°C at atmospheric pressure

The presence of two nitrogen atoms in the structure provides potential hydrogen bond acceptor sites, while the benzyl group contributes to the compound's lipophilicity, which may influence its membrane permeability and pharmacokinetic properties .

Chemical Reactivity

The reactivity of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine is largely determined by the nucleophilic character of its nitrogen atoms and the presence of stereogenic centers. The compound can participate in various chemical transformations:

  • N-alkylation reactions at the pyrrolidine nitrogen

  • Substitution reactions at the benzyl group

  • Oxidation of the heterocyclic rings

  • Reduction reactions

  • Coordination with metal ions through nitrogen atoms

These reactive properties make it a valuable building block in organic synthesis and medicinal chemistry .

Synthesis Methods

Several synthetic approaches can be employed to prepare 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, drawing from established methodologies for creating piperidine and pyrrolidine derivatives.

Nickel-Catalyzed Synthesis

A nickel-catalyzed synthesis route represents a cost-effective approach for industrial-scale production:

  • N-benzylation of 3-hydroxypiperidine using benzyl chloride in toluene at 90-110°C

  • Catalytic reduction using a nickel-based catalyst under moderate hydrogen pressure (3-5 atm)

  • Introduction of the pyrrolidinyl group through appropriate functionalization reactions

This method avoids the use of expensive precious metal catalysts while maintaining good yields and product purity .

Pharmacological Significance

Receptor Interactions

1-Benzyl-3-(pyrrolidin-2-yl)piperidine exhibits potential pharmacological activities due to its structural similarity to known bioactive compounds. The compound's structure suggests possible interactions with:

Receptor TypePotential InteractionTherapeutic Relevance
TRPC5 channelsInhibitorChronic kidney disease, pain management
Dopaminergic receptorsModulatorNeurological disorders
Nicotinic acetylcholine receptorsAntagonistVarious CNS conditions
Monoamine transportersInhibitorMood disorders

The presence of both piperidine and pyrrolidine rings in a single molecular entity creates a unique pharmacophore that may interact with multiple biological targets .

Structure-Activity Relationships

Structure-activity relationship studies on related compounds suggest that modifications at specific positions can significantly alter biological activity:

  • Substitutions on the benzyl ring can modulate receptor selectivity

  • The stereochemistry at the C-3 position of the piperidine ring influences binding affinity

  • Modifications to the pyrrolidine ring can affect metabolic stability and pharmacokinetic properties

These structure-activity relationships provide valuable guidance for the design of analogs with optimized therapeutic properties .

Analytical Characterization

Spectroscopic Properties

Spectroscopic techniques provide essential tools for characterizing 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine typically displays characteristic signals:

Chemical Shift (ppm)Assignment
7.20-7.35Aromatic protons (benzyl group)
3.40-3.60Benzylic CH2 protons
2.70-3.20Protons adjacent to nitrogen atoms
1.50-2.30Remaining methylene protons in both rings
1.30-1.50Methylene protons in piperidine ring

Carbon-13 NMR would show distinctive resonances for the aromatic carbons (~125-140 ppm), carbons adjacent to nitrogen atoms (~45-55 ppm), and aliphatic carbons (~20-40 ppm) .

Mass Spectrometry

Mass spectrometric analysis typically reveals a molecular ion peak at m/z 244 corresponding to the molecular weight, with characteristic fragmentation patterns involving cleavage of the benzyl group and rupture of the heterocyclic rings .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective methods for analyzing 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, particularly when investigating stereoisomers or monitoring reaction progress during synthesis.

TechniqueTypical ConditionsDetection Method
HPLCC18 column, methanol/water gradientUV detection (210-254 nm)
GCDB-5 column, temperature programFID or MS detection
TLCSilica gel, chloroform/methanolUV visualization, ninhydrin stain

These analytical methods are essential for confirming compound identity and purity during synthesis and formulation .

Biological Activities

Neuropharmacological Effects

The structural features of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine suggest potential neuropharmacological activities. Compounds containing piperidine and pyrrolidine rings have demonstrated various effects on the central nervous system, including:

  • Modulation of neurotransmitter release and reuptake

  • Interaction with ion channels controlling neuronal excitability

  • Effects on signal transduction pathways involved in neuronal function

  • Neuroprotective properties through multiple mechanisms

These diverse neurological effects make 1-Benzyl-3-(pyrrolidin-2-yl)piperidine a compound of interest for studying various neurological disorders .

Anti-inflammatory and Immunomodulatory Properties

Research on structurally related compounds suggests potential anti-inflammatory and immunomodulatory properties for 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of immune cell function

  • Attenuation of inflammatory signaling pathways

  • Potential utility in inflammatory conditions

These immunomodulatory effects expand the potential therapeutic applications beyond neurological disorders to include inflammatory and autoimmune conditions .

Structure-Based Drug Design Considerations

The unique structural features of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine make it a valuable template for structure-based drug design:

  • The piperidine ring provides a conformationally constrained scaffold

  • The benzyl group offers opportunities for π-π interactions with aromatic residues in protein binding sites

  • The pyrrolidine moiety can participate in hydrogen bonding interactions

  • The presence of stereogenic centers allows for exploration of stereochemical requirements for biological activity

These structural elements can be systematically modified to optimize interactions with specific biological targets and improve pharmacokinetic properties .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic methodologies for 1-Benzyl-3-(pyrrolidin-2-yl)piperidine:

  • Stereoselective synthesis to access specific stereoisomers

  • Green chemistry approaches to reduce environmental impact

  • Flow chemistry methods for continuous production

  • Biocatalytic approaches using enzymes

These methodological advances would facilitate access to 1-Benzyl-3-(pyrrolidin-2-yl)piperidine and its analogs for further investigation .

Pharmacological Characterization

Comprehensive pharmacological characterization represents another important direction for future research:

  • Detailed receptor binding studies to identify specific molecular targets

  • In vitro and in vivo efficacy studies in relevant disease models

  • Pharmacokinetic and metabolism investigations

  • Structure-activity relationship studies to optimize therapeutic properties

This systematic pharmacological characterization would help elucidate the full therapeutic potential of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine and guide the development of improved analogs .

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